molecular formula C20H26N4O3 B7148029 N-[(1-cyclopentylpyrazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide

N-[(1-cyclopentylpyrazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide

Cat. No.: B7148029
M. Wt: 370.4 g/mol
InChI Key: QTZIWGMDMCDGCF-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpyrazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a furan ring, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(1-cyclopentylpyrazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c25-19(21-14-15-10-12-24(22-15)16-6-1-2-7-16)17-8-3-4-11-23(17)20(26)18-9-5-13-27-18/h5,9-10,12-13,16-17H,1-4,6-8,11,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZIWGMDMCDGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)CNC(=O)C3CCCCN3C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpyrazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine-2-carboxamide core, followed by the introduction of the furan-2-carbonyl group and the cyclopentylpyrazol-3-ylmethyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the production process. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and product verification.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpyrazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1-cyclopentylpyrazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpyrazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-cyclopentylpyrazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide: shares similarities with other compounds containing piperidine, furan, and pyrazole rings.

    This compound: is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications across various scientific disciplines. Its structure allows for versatile modifications, making it a valuable compound for research and industrial purposes.

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